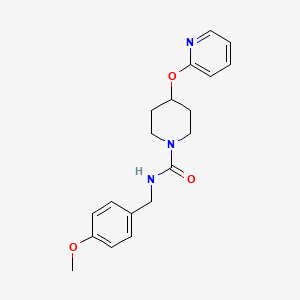![molecular formula C19H17ClN4O2 B2778103 (4-(3-Chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1421584-02-2](/img/structure/B2778103.png)
(4-(3-Chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-Chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone, also known as CPPM, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CPPM is a small molecule that can be synthesized using various methods and has shown promising results in several studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Molecular Interactions and Pharmacophore Models
One study explored the molecular interaction of closely related compounds with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method for conformational analysis, the research highlighted the development of unified pharmacophore models for CB1 receptor ligands. This research underscores the importance of structural conformations in interacting with biological receptors, suggesting potential applications in drug discovery and development (Shim et al., 2002).
Synthesis and Antimicrobial Activity
Another area of focus has been the synthesis of new pyridine derivatives and their evaluation for antimicrobial activity. A study described the preparation of amide derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity against bacteria and fungi (Patel et al., 2011).
Structural Characterization and Anticancer Potential
The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing the piperazine moiety have also been reported. Such studies provide valuable insights into the structural aspects of these compounds, which are crucial for understanding their interaction with biological targets and potential therapeutic applications, including anticancer activities (Lv et al., 2013).
Receptor Binding and Antagonistic Properties
Research has also been conducted on the effects of related compounds on receptor binding, demonstrating agonist and inverse agonist properties in cannabinoid receptors. This highlights the compound's relevance in studying receptor dynamics and potentially developing receptor-targeted therapies (Landsman et al., 1997).
Mécanisme D'action
Target of Action
The primary target of this compound is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . Among the synthesized derivatives of this compound, some showed acceptable activity with an IC50 value of 56 nM . This inhibition of TRKs can lead to the prevention of the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt), which are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The compound affects the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are triggered once the TRKs are activated. By inhibiting the TRKs, the compound can prevent the activation of these pathways, thereby affecting the proliferation, differentiation, and survival of cells .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. For instance, one of the synthesized derivatives of this compound inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . This suggests that the compound could potentially be used in the treatment of cancers where TRKs are overexpressed or continuously activated .
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-15-5-3-4-14(12-15)18(25)22-8-10-23(11-9-22)19(26)16-13-21-24-7-2-1-6-17(16)24/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZVEISWDANPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

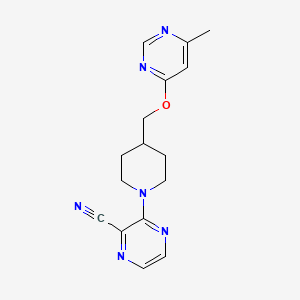
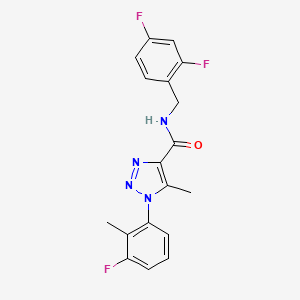
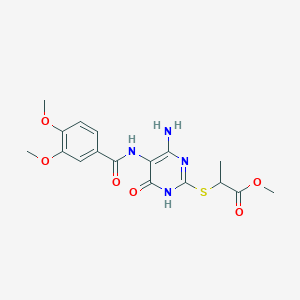
![ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2778024.png)

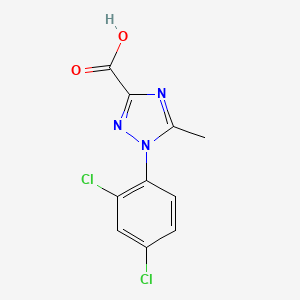
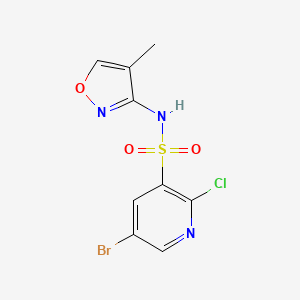
![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2778029.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone](/img/structure/B2778030.png)

![4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2778034.png)
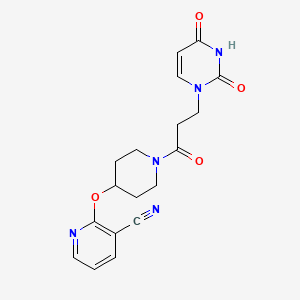
![N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2778039.png)
